molecular formula C13H16F2N6O B2390667 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-06-6

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2390667
CAS No.: 941965-06-6
M. Wt: 310.309
InChI Key: SYESVLVADMWCOY-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This urea derivative incorporates a tetrazole ring system, a nitrogen-containing heterocycle known to be a bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and bioavailability in drug candidates . The specific presence of the 3,4-difluorophenyl substituent and the tert-butyl urea moiety suggests potential for high-affinity binding to biological targets, making it a valuable scaffold for developing novel therapeutic agents. Compounds with similar structural features, particularly those containing the tetrazole pharmacophore, are being actively investigated in patent literature for a range of biological activities . These include potential applications in developing agents for respiratory disorders, dermatological conditions, inflammatory diseases, and cancer . From a mechanistic perspective, related urea-containing molecules have been identified to act on key cellular signaling pathways, such as interacting with mitogen-activated protein kinase 14 (MAPK14/p38α), which plays a central role in inflammation and stress response . Therefore, this compound serves as a critical research tool for scientists exploring new inhibitors of kinase signaling cascades and other biological mechanisms. It provides a core structure for structure-activity relationship (SAR) studies, enabling researchers to elucidate drug-receptor interactions and optimize lead compounds for potency and selectivity in pre-clinical research.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESVLVADMWCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is attached to the tetrazole ring.

    Attachment of the tert-butyl group: The tert-butyl group is introduced through a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues from Literature

Key structural analogs are summarized in Table 1, with data extracted from and :

Table 1: Comparative Analysis of Urea Derivatives with Tetrazole/Pyrazole Moieties

Compound Name Substituents on Phenyl Ring Tetrazole/Pyrazole Position Melting Point (°C) Yield (%) Notable Features
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea (Target) 3,4-difluoro Tetrazole, methyl-linked N/A N/A High lipophilicity (tert-butyl), dual halogenation
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-fluoro Tetrazole, direct attachment 166–170 62 Single fluorine, lower melting point
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea 2,4-difluoro Tetrazole, direct attachment 268–270 66 Ortho/para fluorine, high crystallinity
1-(3,4-Difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea 3,4-difluoro Pyrazole, direct attachment N/A N/A Pyrazole core, no tetrazole bioisostere

Key Observations

Substituent Effects on Physicochemical Properties: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluoro or 4-fluoro analogs in . Dual halogenation at the 3,4-positions may enhance steric and electronic interactions with target proteins compared to mono- or ortho-substituted derivatives . However, this may reduce aqueous solubility .

Role of Tetrazole vs. Pyrazole: The tetrazole ring in the target compound and analogs provides strong hydrogen-bonding capacity, mimicking carboxylic acids while avoiding ionization at physiological pH. In contrast, the pyrazole-containing analog from lacks this bioisosteric advantage, which may reduce metabolic stability .

Synthetic Accessibility :

  • Compounds in were synthesized with yields ranging from 56% to 98% , influenced by substituent reactivity and purification challenges. The tert-butyl group in the target compound may complicate synthesis due to steric hindrance during coupling reactions .

Biological Activity Considerations :

  • While hypoglycemic activity is implied for compounds, the target compound’s 3,4-difluorophenyl group and tert-butyl substituent may enhance selectivity for targets like potassium channels (e.g., GAT inhibitors in ) or kinases .
  • The 2,4-difluorophenyl analog in exhibits a high melting point (268–270°C), suggesting strong intermolecular interactions, which may correlate with enhanced stability in biological systems .

Structure-Activity Relationship (SAR) Insights

  • Halogenation Patterns: Fluorine at the 3,4-positions (target compound) vs. 2,4-positions () may alter electron-withdrawing effects, modulating urea’s hydrogen-bond donor strength and target affinity.
  • Tetrazole Positioning : Direct attachment of tetrazole () vs. methyl-linked (target compound) affects molecular rigidity and spatial orientation in binding pockets.
  • Lipophilicity vs. Solubility : The tert-butyl group improves membrane permeability but may necessitate formulation adjustments to mitigate solubility limitations .

Biological Activity

The compound 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel urea derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}F2_2N5_5O
  • Molecular Weight : 299.29 g/mol

Structural Features

The compound features:

  • A tert-butyl group which enhances lipophilicity.
  • A tetrazole ring known for its bioactive properties.
  • A difluorophenyl moiety which may contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.
  • Urea Formation : The urea linkage is formed by reacting the tetrazole derivative with isocyanates or amines in a controlled environment to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Bacterial Strain
This compound4Staphylococcus aureus
Tetrazole derivative X8Escherichia coli
Standard Antibiotic2Staphylococcus aureus

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research indicates that similar urea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study: U937 Cell Line

In a study evaluating the antiproliferative effects on U937 cells, a related compound demonstrated an IC50 value of 16.23 µM, showcasing its potential as an anticancer agent compared to standard treatments like etoposide (IC50 = 17.94 µM) .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with urea and tetrazole functionalities can interfere with enzyme systems critical for microbial survival and cancer cell growth.
  • Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, leading to cellular disruption.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer: The synthesis typically involves three stages:

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride, as described for analogous tetrazole derivatives .

Alkylation : Reaction of the tetrazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl group.

Urea Linkage : Coupling the alkylated tetrazole with a substituted phenyl isocyanate via nucleophilic addition-elimination.
Example conditions: Dry dichloromethane, triethylamine base, room temperature, 12–24 hours .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify protons and carbons associated with the tert-butyl group (~1.3 ppm for CH₃, 35 ppm for quaternary C), urea NH (~6–8 ppm), and aromatic fluorophenyl signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₈F₂N₆O: 345.1542) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with urea/tetrazole motifs (e.g., kinases, proteases).
  • In Vitro Assays :
    • Fluorescence-Based Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
    • IC₅₀ Determination : Test compound at 0.1–100 µM concentrations, with positive/negative controls (e.g., staurosporine for kinases) .
  • Data Analysis : Fit dose-response curves using software like GraphPad Prism to calculate inhibition constants .

Q. How can contradictory reports about biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, cell lines) .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or batch effects .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays conflict) .

Q. What computational methods are suitable for studying this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., FLT3 kinase for urea derivatives) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LC-MS .
  • Degradation Products : Identify byproducts (e.g., tert-butyl cleavage fragments) using HRMS/MS .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Step Optimization :
    • Tetrazole Formation : Replace NaN₃ with safer reagents (e.g., TMS-azide) to improve safety and yield .
    • Solvent Choice : Use DMF for urea coupling to enhance solubility and reaction rate .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .

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